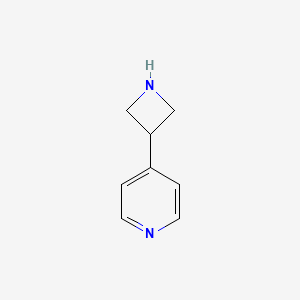

4-(Azetidin-3-yl)pyridine

Description

BenchChem offers high-quality 4-(Azetidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTRJQSTTCLCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Azetidin-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azetidin-3-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The unique strained four-membered azetidine ring, coupled with the aromatic pyridine moiety, imparts specific conformational constraints and physicochemical properties that are often sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important scaffold, detailing reaction mechanisms, step-by-step protocols, and critical experimental considerations.

Synthetic Strategies: An Overview

The synthesis of 4-(azetidin-3-yl)pyridine can be broadly categorized into two main approaches, each with its own set of advantages and challenges. These strategies typically involve the formation of the C-C bond between the azetidine and pyridine rings, followed by a final deprotection step. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

The two principal retrosynthetic disconnections for the N-Boc protected intermediate, tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate, are:

-

Palladium-Catalyzed Cross-Coupling Reactions: This approach involves the coupling of a 3-functionalized azetidine with a 4-functionalized pyridine. The Negishi coupling, utilizing an organozinc reagent, is a prominent example.

-

Nucleophilic Addition to a Ketone: This strategy entails the addition of a 4-pyridyl organometallic reagent to the commercially available N-Boc-3-azetidinone, followed by the reduction of the resulting tertiary alcohol.

This guide will delve into the specifics of both of these synthetic pathways.

Route 1: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful tool for the formation of C(sp³)–C(sp²) bonds, making it an attractive method for the synthesis of 4-(azetidin-3-yl)pyridine. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.

Overall Synthetic Scheme:

Figure 1: General workflow for the Negishi cross-coupling approach.

Reaction Mechanism: The Catalytic Cycle of Negishi Coupling

The mechanism of the Negishi coupling is a well-established catalytic cycle involving a palladium(0) species.

Figure 2: Catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-halopyridine (e.g., 4-bromopyridine) to form a Pd(II) complex.

-

Transmetalation: The azetidinyl group is transferred from the organozinc reagent to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 1: Preparation of the Azetidin-3-ylzinc Reagent

The organozinc reagent can be prepared from the corresponding 3-iodoazetidine derivative.

| Step | Procedure | Causality and Insights |

| 1 | Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then dry under high vacuum. | Activation of zinc is crucial to remove the passivating oxide layer, ensuring efficient oxidative insertion. |

| 2 | To a suspension of activated zinc dust (1.5 eq.) in anhydrous THF, add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq.) in THF dropwise at room temperature under an inert atmosphere. | The reaction is exothermic and should be controlled. An inert atmosphere is essential to prevent quenching of the organometallic reagent. |

| 3 | Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS or NMR. | The reaction time may vary depending on the quality of the zinc and the substrate. |

| 4 | The resulting slurry of the organozinc reagent is typically used in the next step without isolation. | Organozinc reagents are sensitive to air and moisture and are best used in situ. |

Protocol 2: Negishi Coupling of Azetidin-3-ylzinc Reagent with 4-Bromopyridine

| Step | Procedure | Causality and Insights |

| 1 | In a separate flask, dissolve 4-bromopyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand like XPhos (5 mol%) in anhydrous THF under an inert atmosphere. | The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions. Biarylphosphine ligands like XPhos are often effective for C(sp³)-C(sp²) couplings.[1] |

| 2 | To this solution, add the freshly prepared slurry of the azetidin-3-ylzinc reagent (1.2 eq.) via cannula at room temperature. | Slow addition helps to control the reaction temperature and maintain a low concentration of the reactive organozinc species. |

| 3 | Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS. | The reaction temperature and time will depend on the reactivity of the specific substrates and catalyst system. |

| 4 | Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). | The aqueous workup removes inorganic salts and the catalyst residues. |

| 5 | Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. | The polarity of the eluent will need to be optimized for efficient separation. |

Route 2: Nucleophilic Addition to N-Boc-3-Azetidinone and Subsequent Reduction

This alternative strategy utilizes the commercially available N-Boc-3-azetidinone as a key building block. The addition of a 4-pyridyl organometallic reagent, such as a Grignard or organolithium reagent, to the ketone functionality provides a tertiary alcohol intermediate. Subsequent reduction of this alcohol furnishes the desired product.

Overall Synthetic Scheme:

Figure 3: General workflow for the nucleophilic addition and reduction approach.

Reaction Mechanisms

1. Nucleophilic Addition: The carbon atom of the 4-pyridyl organometallic reagent is nucleophilic and attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone. The reaction is typically carried out at low temperatures to prevent side reactions.

2. Reduction of the Tertiary Alcohol: The reduction of the tertiary benzylic-like alcohol can be challenging. A common method is a two-step process involving conversion of the alcohol to a good leaving group (e.g., a halide or a thiocarbonyl derivative) followed by radical or hydride-mediated reduction. A direct reduction can sometimes be achieved through catalytic hydrogenation under forcing conditions.

Experimental Protocols

Protocol 3: Nucleophilic Addition of 4-Pyridylmagnesium Bromide to N-Boc-3-Azetidinone

| Step | Procedure | Causality and Insights |

| 1 | Prepare the 4-pyridylmagnesium bromide Grignard reagent from 4-bromopyridine and magnesium turnings in anhydrous THF. | The formation of pyridyl Grignard reagents can be sluggish and may require activation of the magnesium. |

| 2 | In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. | Low temperature is crucial to prevent enolization of the ketone and other side reactions. |

| 3 | Add the freshly prepared 4-pyridylmagnesium bromide solution (1.2 eq.) dropwise to the ketone solution at -78 °C. | Slow addition maintains the low temperature and prevents localized overheating. |

| 4 | Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight. | The reaction progress should be monitored by TLC or LC-MS. |

| 5 | Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. | The aqueous workup protonates the alkoxide and removes inorganic salts. |

| 6 | Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate. | This intermediate is also commercially available, which can be a convenient starting point for the subsequent reduction.[2] |

Protocol 4: Reduction of tert-Butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate

This reduction can be a challenging step. One effective method involves a Barton-McCombie deoxygenation.

| Step | Procedure | Causality and Insights |

| 1 | To a solution of tert-butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate (1.0 eq.) and DMAP (0.1 eq.) in anhydrous dichloromethane, add phenyl chlorothionoformate (1.2 eq.) at 0 °C. Stir at room temperature until the reaction is complete. | This step converts the tertiary alcohol into a thiocarbonyl derivative, which is amenable to radical deoxygenation. |

| 2 | Purify the resulting thiocarbonate intermediate by column chromatography. | Isolation of the intermediate ensures a cleaner subsequent reduction step. |

| 3 | Dissolve the thiocarbonate in toluene. Add AIBN (0.2 eq.) and tributyltin hydride (1.5 eq.) and heat the mixture at 80-100 °C for several hours. | This is a radical-mediated deoxygenation. AIBN acts as a radical initiator, and tributyltin hydride is the hydrogen atom donor. |

| 4 | After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to afford tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. | Purification is necessary to remove tin byproducts. |

Final Step: N-Boc Deprotection

The final step in the synthesis of 4-(azetidin-3-yl)pyridine is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

Reaction Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc group proceeds through the formation of a stable tert-butyl cation.

Figure 4: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols for Deprotection

Two common and effective methods for Boc deprotection are presented below.

Protocol 5: Deprotection using Trifluoroacetic Acid (TFA)

| Step | Procedure | Causality and Insights |

| 1 | Dissolve tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM). | DCM is a common solvent for this reaction. |

| 2 | Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. | The reaction is often exothermic. |

| 3 | Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. | The reaction is typically rapid. |

| 4 | Remove the solvent and excess TFA under reduced pressure. | Co-evaporation with a solvent like toluene can help to remove residual TFA. |

| 5 | Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt. Filter and dry the solid. | The product can be further purified or converted to the free base if required. |

Protocol 6: Deprotection using HCl in Dioxane

| Step | Procedure | Causality and Insights |

| 1 | Dissolve tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate (1.0 eq.) in 1,4-dioxane. | Dioxane is a suitable solvent for this reaction. |

| 2 | Add a solution of 4 M HCl in dioxane (5-10 eq.) and stir the mixture at room temperature. | This commercially available reagent is convenient to use. |

| 3 | Stir for 2-6 hours, monitoring the reaction by TLC or LC-MS. A precipitate of the hydrochloride salt may form. | The reaction time can vary. |

| 4 | If a precipitate forms, collect it by filtration, wash with diethyl ether, and dry. If no precipitate forms, concentrate the reaction mixture and triturate the residue with diethyl ether to induce precipitation. | The product is obtained as the hydrochloride salt, which is often a stable, crystalline solid.[2] |

Conclusion

The synthesis of 4-(azetidin-3-yl)pyridine can be effectively achieved through two primary synthetic routes: palladium-catalyzed Negishi cross-coupling and nucleophilic addition to N-Boc-3-azetidinone followed by reduction. The choice of route will depend on factors such as the availability of starting materials, scalability, and the specific expertise of the researcher. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this important heterocyclic building block for applications in drug discovery and development. Careful attention to experimental details, particularly the use of anhydrous and inert conditions for organometallic reactions, is crucial for achieving high yields and purity.

References

- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.

- Dreher, S. D., et al. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Introduction: The Strategic Importance of the 4-(Azetidin-3-yl)pyridine Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Azetidin-3-yl)pyridine Analogs

In the landscape of modern medicinal chemistry, the 4-(azetidin-3-yl)pyridine core represents a privileged scaffold. Its unique three-dimensional structure, conferred by the strained four-membered azetidine ring, combined with the aromatic, hydrogen-bond accepting properties of the pyridine moiety, offers a compelling platform for designing novel therapeutics. Azetidines are increasingly utilized as bioisosteres for larger rings, providing conformational constraint and improving physicochemical properties such as solubility and metabolic stability.[1][2] Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, making a comprehensive understanding of their structural characterization essential for researchers, scientists, and drug development professionals.[3]

This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structures of 4-(azetidin-3-yl)pyridine analogs. The focus is not merely on data presentation but on the underlying principles and experimental logic that ensure data integrity and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-(azetidin-3-yl)pyridine analogs. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the electronic environment of each nucleus.

Foundational Principles: Chemical Environment and Spin-Spin Coupling

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In the 4-(azetidin-3-yl)pyridine scaffold, key determinants include:

-

Pyridine Ring Electronics: The electronegative nitrogen atom deshields adjacent protons and carbons, shifting their signals downfield. Protons at the C2 and C6 positions (α-protons) are typically the most downfield, followed by the C3 and C5 protons (β-protons).[4][5] Quaternization or protonation of the pyridine nitrogen further amplifies this downfield shift due to the introduction of a formal positive charge.[6]

-

Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain, which influences the hybridization and electronic environment of its constituent atoms. This often results in unique chemical shifts for the methine (CH) and methylene (CH₂) groups that are distinct from larger, more flexible saturated rings.[1]

-

Substituent Effects: The nature and position of substituents on either ring will induce predictable upfield or downfield shifts based on their electron-donating or electron-withdrawing character.

¹H NMR Spectroscopy: Mapping the Proton Framework

1.2.1 Interpretation Guide & Characteristic Signals

A typical ¹H NMR spectrum of a 4-(azetidin-3-yl)pyridine analog can be dissected into two principal regions:

-

Aromatic Region (δ 7.0 - 9.0 ppm): The pyridine protons typically appear as a set of doublets or multiplets. For the unsubstituted 4-substituted pyridine core, this often manifests as an AA'BB' system with two distinct signals, each integrating to 2H. The protons ortho to the nitrogen (H-2, H-6) are found further downfield (typically δ 8.5-8.8 ppm) than the protons meta to the nitrogen (H-3, H-5; typically δ 7.2-7.5 ppm).

-

Aliphatic Region (δ 3.0 - 5.0 ppm): The protons of the azetidine ring are found here.

-

Azetidine Methine (H-3'): This single proton, attached to the carbon linking the two rings, typically appears as a quintet or multiplet around δ 3.5-4.5 ppm. Its multiplicity arises from coupling to the four adjacent methylene protons.

-

Azetidine Methylene (H-2', H-4'): The four protons on the carbons adjacent to the azetidine nitrogen are often diastereotopic, meaning they are chemically non-equivalent. They commonly appear as two complex multiplets or triplets around δ 3.0-4.0 ppm. The exact pattern depends on the substitution on the azetidine nitrogen.

-

1.2.2 Representative ¹H NMR Data

The following table summarizes typical ¹H NMR chemical shifts for the core 4-(azetidin-3-yl)pyridine structure and a representative analog.

| Compound | Pyridine H-2, H-6 (ppm) | Pyridine H-3, H-5 (ppm) | Azetidine H-3' (ppm) | Azetidine H-2', H-4' (ppm) | Solvent | Reference |

| 4-(Azetidin-3-yl)pyridine | ~8.5 (d) | ~7.3 (d) | ~3.8 (m) | ~3.5 (m) | CDCl₃ | [7][8] |

| 4-(Azetidin-3-yl)morpholine HCl | - | - | ~3.5 (m) | ~3.9 (t), ~4.2 (t) | D₂O | [9] |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution.

1.2.3 Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; for example, acidic protons (like the azetidine N-H) will exchange with D₂O and disappear from the spectrum.[10] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the spectrometer.

-

Data Acquisition: Tune and shim the instrument to ensure a homogeneous magnetic field. Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

1.3.1 Interpretation Guide & Characteristic Signals

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom.

-

Aromatic Region (δ 120 - 160 ppm):

-

Pyridine C-2, C-6: ~150 ppm

-

Pyridine C-3, C-5: ~120-125 ppm

-

Pyridine C-4 (ipso-carbon): ~145-155 ppm (This quaternary carbon signal is often of lower intensity).

-

-

Aliphatic Region (δ 30 - 60 ppm):

-

Azetidine C-3': ~30-40 ppm

-

Azetidine C-2', C-4': ~50-60 ppm

-

The application of distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90 and DEPT-135) is invaluable for distinguishing between CH (positive signal in DEPT-90/135), CH₂ (negative signal in DEPT-135), and CH₃ (positive signal in DEPT-135) carbons.[11]

1.3.2 Representative ¹³C NMR Data

| Compound | Pyridine C-2, C-6 (ppm) | Pyridine C-3, C-5 (ppm) | Pyridine C-4 (ppm) | Azetidine C-3' (ppm) | Azetidine C-2', C-4' (ppm) | Solvent | Reference |

| 4-(1H-tetrazol-5-yl)pyridine | 149.9 | 121.3 | 133.8 | - | - | DMSO-d₆ | [12] |

| Substituted Azetidin-2-ones | - | - | - | - | ~165 (C=O) | CDCl₃ | [13] |

Note: Data for the exact parent scaffold is sparse in public literature; values are extrapolated from closely related pyridine and azetidine structures.[14][15]

1.3.3 Workflow for NMR Analysis

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation Guide & Characteristic Absorptions

For 4-(azetidin-3-yl)pyridine analogs, the most diagnostic IR bands are:

| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium | Broad peak, absent if N is substituted.[16] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Sharp peaks, characteristic of the pyridine ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Sharp peaks from the azetidine CH and CH₂ groups. |

| C=N, C=C Stretch | 1400 - 1610 | Strong-Medium | Multiple sharp bands characteristic of the pyridine ring.[17][18] |

| N-H Bend (Azetidine) | 1500 - 1650 | Medium | Can overlap with aromatic stretching region. |

The presence of a broad band around 3300 cm⁻¹ is a strong indicator of an N-H bond in the azetidine ring, while a series of sharp peaks between 1400-1610 cm⁻¹ confirms the aromatic pyridine system.[19][20]

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond).

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and providing structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for these types of molecules as it is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.

Interpretation Guide: The Molecular Ion and Fragmentation

-

Molecular Ion Peak ([M+H]⁺): In ESI-MS operating in positive ion mode, the most prominent peak will correspond to the molecular weight of the compound plus the mass of a proton (1.007 Da). High-resolution mass spectrometry (HRMS) can determine this mass with high precision (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula.[21]

-

Fragmentation Pathways: Although ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. For the 4-(azetidin-3-yl)pyridine scaffold, likely fragmentation pathways include:

-

Azetidine Ring Opening: The strained four-membered ring can cleave to form more stable acyclic fragments.

-

Cleavage of the C-C bond: The bond connecting the azetidine and pyridine rings can break, leading to fragments corresponding to each ring system. The pyridine fragment is often observed as a stable ion.[10]

-

Illustrative Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathways for 4-(azetidin-3-yl)pyridine.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Settings: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

Conclusion

The structural characterization of 4-(azetidin-3-yl)pyridine analogs is a multi-faceted process where NMR, IR, and MS provide complementary and essential data. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the core functional groups—the pyridine ring and the azetidine N-H. Finally, high-resolution mass spectrometry validates the molecular formula and offers insight into structural stability through fragmentation analysis. By judiciously applying these techniques and understanding the principles behind their interpretation, researchers can confidently and accurately characterize these medicinally important molecules, accelerating the pace of drug discovery and development.

References

- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD2cFppu0qUopsnzMVJipYLG-13nkBRAeOS_ZS01o7ZdzsxesQUznrN8CXH9ap-H5By41H81_omcf1gx_AqA_ePMmuVqb8X_DgoLIEYvcJV0kzzOwA2zULOgjDeGzovcmKiEA5lV9MwzP0z464NAA3vHkHy_wPW0X0V3xZ7leV35hyhiC3mIY=]

- M. Witanowski, L. Stefaniak, U. Majchrzak-Kuczynska, G. A. Webb (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0hJ0SP7xxXG90GE9lsGkiidvxQK4m3yyNCYyT85ZGsIn3ek5-R0GSjrGCMYfU0r2oIg04IgZ2cD3LAXobdgCAzNB-peEBcQp_HL7OqYxJYGEDsdFgZAo_rkM9FA6Y_gcuilcGenhMS0pWiT1F2ocli5OwTrozcwZTy_KKVRRQ8F-4J3hnrGFYaY0-EPg2yIm4hMphT4kVjFmow1ySZrt]

- Smolecule (n.d.). 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine. Smolecule Chemical Database. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIn4eGgLItClkZXqJ4SlmlgRPEvrQDoDfKGdMG_hJXlzDCteK0lO68NClH-bniRIn-ZpcVCNNozZtOGwwx2YC6sf2BZPVkwctEyaSgsHSWHXeEFf3yIz76DAHfAvPtsMkMUdTHv9k=]

- Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry, 77, 8615-8620. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8evUJfXPazXfpNLUWxktDYuGHmyNhV3MOzVG4jPs0Xe9Y5ZQPYnzR3qs7q-G6hAEOO2du7ou1REjkbqTw86XjMmlEtglTvT_Rt_OvSrZEa-0HaG37XnMi9otnT8BGZQgJg7ELl7YZvWllsYESaRypYApXbJ7QUM=]

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Available at: https://hmdb.ca/spectra/nmr_one_d/115]

- Park, H., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Available at: https://pubs.acs.org/doi/10.1021/jacs.9b05776]

- Mewis, R. E., & Duckett, S. B. (2014). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 52(8), 430-436. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282002/]

- ChemScene (n.d.). 2-(Azetidin-3-yl)-4-methylpyridine. ChemScene Database. [Available at: https://www.chemscene.com/products/2-Azetidin-3-yl-4-methylpyridine-CS-0442845.html]

- Begunov, R. S., et al. (2024). 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. ResearchGate. [Available at: https://www.researchgate.

- Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1624. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8518973/]

- Ramalakshmishmi, N., et al. (2009). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. International Journal of ChemTech Research, 1(4), 1000-1004. [Available at: https://sphinxsai.com/sphinxs_vol4/Oct-dec_09_vol1_no.4/ChemTech_vol1_no.4_pdf/CT%2019%20(1000-1004).pdf]

- IntegratedSpectroscopy (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Available at: https://www.youtube.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Available at: https://pubmed.ncbi.nlm.nih.gov/17851125/]

- Roy, V., et al. (2015). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. The Journal of organic chemistry, 80(11), 5636–5642. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4458203/]

- ChemicalBook (n.d.). 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum. ChemicalBook. [Available at: https://www.chemicalbook.com/SpectrumEN_223381-71-3_1HNMR.htm]

- Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-154. [Available at: https://www.beilstein-journals.org/bjoc/articles/20/14]

- Al-Rawi, J. M. A., & Akrawi, B. A. (1995). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Available at: https://apps.dtic.

- Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 48003-48024. [Available at: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]

- Bakhite, E. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 167-174. [Available at: https://growingscience.com/ccl/Vol10/ccl_2021_21.pdf]

- Al-Obaidi, A. S. M. (2011). Table (3-3): 1H NMR and 13C NMR spectral for 3. National Journal of Chemistry, 41. [Available at: https://studylib.net/doc/25442129/table--3-3---1h-nmr-and-13c-nmr-spectral-for-3]

- Ramalakshmishmi, N., Puratchikody, A., & Mathew, G. (2009). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Available at: https://www.researchgate.net/publication/267802877_Synthesis_Characterisation_and_Pharmacological_Evaluation_of_Novel_4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone]

- Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - Supporting Information. New Journal of Chemistry, 39, 1827. [Available at: https://www.rsc.

- Echemi (n.d.). 4-(azetidin-3-yl)pyridine dihydrochloride. Echemi. [Available at: https://www.echemi.com/products/pd20190529141011315-4-azetidin-3-yl-pyridine-dihydrochloride.html]

- ResearchGate (n.d.). IR spectra for adsorbed a) pyridine and b) 2,6‐lutidin over γ‐Al2O3 catalyst. ResearchGate. [Available at: https://www.researchgate.

- ResearchGate (n.d.). 13 C-NMR spectrum of ( 4 ). ResearchGate. [Available at: https://www.researchgate.net/figure/13-C-NMR-spectrum-of-4_fig4_267802877]

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry. [Available at: https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_344319585]

- ResearchGate (n.d.). IR spectra of the residual pyridine species over the different solids... ResearchGate. [Available at: https://www.researchgate.net/figure/IR-spectra-of-the-residual-pyridine-species-over-the-different-solids-after-desorption_fig1_341999292]

- ChemScene (n.d.). 4-(Azetidin-3-yl)pyridine. ChemScene Database. [Available at: https://www.chemscene.com/products/4-Azetidin-3-yl-pyridine-CS-W011378.html]

- ChemicalBook (n.d.). 4-(azetidin-3-yl)pyridine. ChemicalBook. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82618958.htm]

- Sigma-Aldrich (n.d.). 4-(azetidin-3-yl)-1-ethyl-1H-pyrazole. Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/US/en/product/enamine/enah304fd6b7]

- Institute of Molecular and Translational Medicine (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. IMTM. [Available at: https://www.imtm.cz/wp-content/uploads/2021/11/Synthesis-and-Antiproliferative-Activity-of-2467-Tetrasubstituted-2H-pyrazolo43-cpyridines.pdf]

- NIST (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100436&Type=IR-SPEC&Index=1]

- Chidawali, I., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(20), 15064-15087. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8557762/]

- Ghiasikhou, S., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(10), 2351. [Available at: https://www.mdpi.com/1420-3049/29/10/2351]

- ResearchGate (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine... ResearchGate. [Available at: https://www.researchgate.

- Sigma-Aldrich (n.d.). 4-(azetidin-3-yl)-1-methyl-1H-pyrazole. Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/IN/en/product/enamine/enah3050003f]

- BLDpharm (n.d.). 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride. BLDpharm. [Available at: https://www.bldpharm.com/products/2658468-39-2.html]

- ChemicalBook (n.d.). 4-Acetylpyridine(1122-54-9)IR1. ChemicalBook. [Available at: https://www.chemicalbook.com/SpectrumEN_1122-54-9_IR1.htm]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. chemscene.com [chemscene.com]

- 8. 4-(azetidin-3-yl)pyridine | 790646-47-8 [chemicalbook.com]

- 9. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. b.aun.edu.eg [b.aun.edu.eg]

- 12. rsc.org [rsc.org]

- 13. studylib.net [studylib.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ajchem-a.com [ajchem-a.com]

- 17. Pyridine, 4-ethenyl- [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 4-Acetylpyridine(1122-54-9) IR Spectrum [m.chemicalbook.com]

- 21. umtm.cz [umtm.cz]

The Azetidine-Pyridine Nexus: A Technical Guide to Navigating α7 Nicotinic Acetylcholine Receptor and GABA Transporter 1 Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating significant potential for modulating key neurological pathways. This in-depth technical guide provides a comprehensive exploration of the primary biological targets and associated signaling cascades for compounds based on this core. We will delve into the mechanistic intricacies of their interactions with the α7 nicotinic acetylcholine receptor (nAChR) and the GABA transporter 1 (GAT1), offering field-proven insights into the experimental validation of these interactions. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the therapeutic potential of this promising class of molecules.

Introduction: The Strategic Significance of the 4-(Azetidin-3-yl)pyridine Core

The unique three-dimensional architecture of the azetidine ring, coupled with the electronic properties of the pyridine moiety, confers upon 4-(azetidin-3-yl)pyridine derivatives a distinct pharmacological profile. The strained four-membered azetidine ring provides a rigid scaffold that can orient substituents in precise vectors, enhancing binding affinity and selectivity for specific biological targets. The pyridine ring, a well-established pharmacophore, engages in crucial hydrogen bonding and π-stacking interactions within protein binding pockets. This combination has led to the identification of two principal, and seemingly disparate, central nervous system targets: the ligand-gated ion channel α7 nAChR and the neurotransmitter transporter GAT1. The dual-targeting potential of this scaffold underscores its versatility and therapeutic promise for a range of neurological and psychiatric disorders, including cognitive deficits, schizophrenia, epilepsy, and anxiety disorders.[1][2]

The α7 Nicotinic Acetylcholine Receptor: A Gateway to Cognitive Enhancement and Anti-inflammatory Action

The α7 nAChR is a homopentameric ligand-gated ion channel prominently expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[3] Its activation by agonists, including acetylcholine and choline, leads to a rapid influx of cations, most notably Ca²⁺, which triggers a cascade of downstream signaling events.[4] Compounds based on the 4-(azetidin-3-yl)pyridine scaffold have shown promise as potent and selective agonists of the α7 nAChR.

Downstream Signaling Pathways of α7 nAChR Activation

The therapeutic effects of α7 nAChR agonism are mediated by several key intracellular signaling pathways:

-

The JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical mediator of the anti-inflammatory and neuroprotective effects of α7 nAChR activation. Upon receptor activation, JAK2 is recruited and phosphorylated, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it upregulates the expression of anti-apoptotic and anti-inflammatory genes.

-

The NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Activation of the α7 nAChR can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This "cholinergic anti-inflammatory pathway" is a key mechanism underlying the potential of α7 agonists in treating inflammatory conditions.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another important pathway implicated in the neuroprotective effects of α7 nAChR activation. This pathway is known to promote cell survival and inhibit apoptosis.

Below is a diagram illustrating the key downstream signaling pathways initiated by the activation of the α7 nAChR.

Caption: Downstream signaling of α7 nAChR activation.

Experimental Validation of α7 nAChR Agonism

The characterization of 4-(azetidin-3-yl)pyridine-based compounds as α7 nAChR agonists requires a multi-faceted experimental approach.

The following table summarizes binding affinity (Kᵢ) and functional potency (EC₅₀) data for a selection of known nAChR ligands, providing a benchmark for the evaluation of novel 4-(azetidin-3-yl)pyridine derivatives.

| Compound | Target | Kᵢ (nM) | EC₅₀ (µM) | Reference |

| A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) | human α4β2 nAChR | 0.05 | 0.7 | [1] |

| A-85380 | human α7 nAChR | 148 | 8.9 | [1] |

| 2-Fluoro-A-85380 | [³H]cytisine binding | 0.048 | - | [5] |

| 2-Fluoro-A-85380 | [³H]epibatidine binding | 0.046 | - | [5] |

| AK2 | α7 nAChR | 4.49 | - | [6] |

| AK4 | α7 nAChR | 53.6 | - | [6] |

This assay provides a high-throughput method to assess the functional activity of compounds at the α7 nAChR by measuring changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing the human α7 nAChR (e.g., GH3 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM).

-

Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds and reference agonists (e.g., acetylcholine, epibatidine).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.

Procedure:

-

Cell Preparation:

-

Plate the α7 nAChR-expressing cells in microplates and culture until they reach near confluence.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in cell loading medium.

-

Aspirate the culture medium from the cells and add the dye loading solution.

-

Incubate the plate in the dark at 37°C for 45-60 minutes to allow for dye uptake.

-

-

Cell Washing:

-

Gently wash the cells twice with assay buffer to remove extracellular dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Add the test compounds at various concentrations to the wells.

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for a set period.

-

Add a known α7 nAChR agonist to stimulate the receptor and measure the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes like Indo-1) to determine the intracellular calcium concentration.

-

Plot the concentration-response curves for the test compounds to determine their EC₅₀ and Eₘₐₓ values.

-

This technique allows for the direct measurement of ion channel currents in response to compound application, providing detailed information on agonist efficacy and kinetics.

Materials:

-

Cells expressing α7 nAChRs (e.g., Xenopus oocytes injected with α7 cRNA or cultured neurons).

-

External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).

-

Internal pipette solution (e.g., containing KCl, NaCl, MgCl₂, HEPES, and EGTA).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Pipette Preparation:

-

Pull glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

-

Cell Preparation:

-

Place the cells in a recording chamber on the microscope stage and perfuse with external solution.

-

-

Seal Formation:

-

Approach a cell with the micropipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply the test compound via a perfusion system and record the resulting inward current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at different compound concentrations.

-

Construct concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

-

The GABA Transporter 1 (GAT1): Enhancing Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). GAT1 is the predominant subtype in the brain, and its inhibition leads to an increase in the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission.[7] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[7] Azetidine-based compounds have been identified as potent inhibitors of GAT1.[8]

Downstream Effects of GAT1 Inhibition

The primary downstream effect of GAT1 inhibition is the enhancement of GABAergic signaling. This leads to:

-

Increased activation of GABAₐ and GABAₑ receptors: The elevated extracellular GABA levels result in greater activation of both synaptic and extrasynaptic GABA receptors.

-

Enhanced phasic and tonic inhibition: Increased GABAergic signaling strengthens both the rapid, transient (phasic) inhibition at synapses and the persistent, low-level (tonic) inhibition in the extrasynaptic space.

-

Reduced neuronal excitability: The overall increase in inhibitory tone leads to a dampening of neuronal firing, which is beneficial in conditions of hyperexcitability.

The following diagram illustrates the impact of GAT1 inhibition on GABAergic neurotransmission.

Caption: In vivo microdialysis workflow.

Conclusion and Future Directions

The 4-(azetidin-3-yl)pyridine scaffold represents a highly versatile platform for the design of novel CNS-active agents. Its ability to effectively target both the α7 nAChR and GAT1 opens up exciting therapeutic possibilities for a wide range of neurological and psychiatric disorders. The in-depth understanding of the downstream signaling pathways and the application of robust experimental methodologies, as outlined in this guide, are crucial for the successful translation of these promising compounds from the laboratory to the clinic. Future research should focus on elucidating the structure-activity relationships that govern the selectivity of these compounds for their respective targets, as well as exploring the potential for developing dual-action ligands that can simultaneously modulate both the cholinergic and GABAergic systems for synergistic therapeutic effects.

References

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

-

New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry. [Link]

-

A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. [Link]

-

α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Channels (Austin). [Link]

-

Selective alpha7 nicotinic acetylcholine receptor ligands. Current Pharmaceutical Design. [Link]

-

Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. [Link]

-

GABA reuptake inhibitor. Wikipedia. [Link]

Sources

- 1. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star in Fragment-Based Drug Design: A Technical Guide to 4-(Azetidin-3-yl)pyridine

Introduction: The Quest for Superior Scaffolds

In the landscape of early-stage drug discovery, the selection of fragments and building blocks is a critical determinant of a program's success. Medicinal chemists are in a perpetual search for scaffolds that not only provide novel intellectual property but also confer advantageous physicochemical and pharmacokinetic properties. The 4-(azetidin-3-yl)pyridine moiety has emerged as a fragment of significant interest, offering a unique combination of a basic pyridine headpiece with a three-dimensional, sp³-rich azetidine core. This guide provides an in-depth technical overview of this fragment, grounded in field-proven insights, to empower researchers in their quest for next-generation therapeutics.

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly valued in drug discovery for their ability to impart desirable properties such as improved solubility, metabolic stability, and conformational rigidity.[1][2] Their incorporation into drug candidates can lead to enhanced pharmacokinetic profiles and receptor selectivity.[1] The 4-(azetidin-3-yl)pyridine fragment, in particular, presents a strategic entry point for exploring chemical space, combining the hydrogen bond accepting capability of the pyridine nitrogen with the versatile exit vectors of the azetidine ring.

Physicochemical Properties: A Foundation for Druggability

The basicity of the two nitrogen atoms is a key feature of this fragment. The pyridine nitrogen is expected to have a pKa in the range of typical 4-substituted pyridines, while the azetidine nitrogen's basicity will be influenced by the electron-withdrawing effect of the pyridine ring. The unsubstituted azetidine ring has a pKa of 11.3.[3] The presence of the pyridine ring at the 3-position is expected to lower this value. In N-aryl azetidines, the basicity of the azetidine nitrogen is significantly reduced due to the delocalization of the nitrogen lone pair into the aromatic system, which in turn enhances the chemical stability of the strained four-membered ring.[4]

The lipophilicity, as measured by logP (the logarithm of the partition coefficient between octanol and water), is another critical parameter. The combination of the relatively polar pyridine and azetidine rings suggests that the unsubstituted fragment will have a low logP, contributing favorably to aqueous solubility.

| Property | Estimated Value | Rationale / Comments |

| Molecular Weight | 134.18 g/mol | A low molecular weight, ideal for a fragment library.[5] |

| pKa (Pyridine N) | ~5-6 | Typical range for 4-substituted pyridines.[6] |

| pKa (Azetidine N) | ~8-9 | Lower than unsubstituted azetidine (11.3) due to the electron-withdrawing pyridine ring.[3] |

| Calculated logP | ~0.5 - 1.0 | Based on computational models for similar small molecules.[6] |

| Aqueous Solubility | High | Expected due to the low molecular weight and presence of two basic nitrogen atoms. |

These properties make 4-(azetidin-3-yl)pyridine an attractive starting point for fragment-based drug discovery (FBDD), where good solubility is essential for the reliable detection of weak binding events.

Strategic Applications in Drug Design

The utility of the 4-(azetidin-3-yl)pyridine fragment is best illustrated through its application in various drug discovery programs, where it has been employed to address specific design challenges.

Case Study: Janus Kinase (JAK) Inhibitors

A prominent application of the azetidine core is in the design of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancer.[7] Baricitinib, an approved JAK1/JAK2 inhibitor, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, highlighting the compatibility of the azetidine scaffold with this target class.[7] The 4-(azetidin-3-yl)pyridine fragment can be envisioned as a key building block in this area, where the pyridine ring can serve as a hinge-binding element, while the azetidine provides a vector for substitution to access other regions of the ATP binding site.

Logical Workflow: Integrating 4-(Azetidin-3-yl)pyridine in a Kinase Inhibitor Program

Caption: A logical workflow for incorporating the 4-(azetidin-3-yl)pyridine fragment in a kinase inhibitor drug discovery program.

Bioisosteric Replacement

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics, is a cornerstone of medicinal chemistry.[8][9] The 4-(azetidin-3-yl)pyridine fragment can be considered a bioisostere for other common motifs.

-

Replacement for Piperidine/Pyrrolidine: The rigid azetidine ring can serve as a smaller, more constrained replacement for larger saturated heterocycles like piperidine or pyrrolidine. This can lead to improved ligand efficiency and a different vector space for substitution.

-

Modulation of Pyridine Basicity: The azetidinyl substituent at the 4-position will modulate the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This can be exploited to fine-tune interactions with the target protein or to alter pharmacokinetic properties.

Central Nervous System (CNS) Drug Discovery

The development of CNS-penetrant drugs is a significant challenge, often hampered by the need for low molecular weight, limited hydrogen bond donors, and controlled lipophilicity to cross the blood-brain barrier. The 4-(azetidin-3-yl)pyridine fragment, with its inherent properties, is a promising scaffold for CNS targets.[1][10] The ability to modulate the basicity of the two nitrogen atoms is particularly important, as high basicity can lead to off-target effects and poor brain penetration. Judicious substitution on the azetidine nitrogen or the pyridine ring can be used to attenuate basicity and optimize CNS exposure.[11]

Synthetic Methodologies

The accessibility of a fragment is a key consideration for its widespread adoption. The synthesis of 4-(azetidin-3-yl)pyridine and its derivatives is achievable through established synthetic routes. A common strategy involves the preparation of a protected azetidine precursor, which can then be coupled to the pyridine ring or elaborated further.

Key Intermediate: tert-Butyl 3-(Pyridin-4-yl)azetidine-1-carboxylate

The N-Boc protected version of the fragment is a versatile intermediate for further chemical modification. While a specific protocol for its direct synthesis is not widely published, a plausible route can be designed based on the synthesis of related structures.

Experimental Protocol: Synthesis of tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate (A Key Precursor) [12]

This protocol outlines the synthesis of a key precursor that can be further elaborated to introduce the pyridine ring.

-

Step 1: Preparation of tert-Butyl 3-oxoazetidine-1-carboxylate:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and 5°C.

-

Slowly add a mixture of KHCO₃ (104 g) and NaClO (86 g of a 12% aqueous solution) in water (389 mL).

-

Stir the reaction mixture for 30 minutes.

-

Perform a standard aqueous work-up and extraction with CH₂Cl₂.

-

Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.

-

-

Step 2: Horner-Wadsworth-Emmons Reaction:

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5°C.

-

Stir the mixture at -5°C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

-

From this intermediate, a Michael addition of a suitable pyridine nucleophile or a reduction followed by functional group interconversion could be employed to arrive at the desired 4-(azetidin-3-yl)pyridine core.

ADME and Toxicological Considerations

The incorporation of azetidines is often associated with improved metabolic stability.[1] The strained four-membered ring can be less susceptible to metabolism compared to larger, more flexible saturated heterocycles. However, it is important to note that the metabolic fate of any compound is highly dependent on its overall structure. In some cases, azetidines can undergo ring-opening reactions, although N-aryl substitution, particularly with electron-deficient rings like pyridine, can stabilize the azetidine ring.[4][13]

Early assessment of metabolic stability in liver microsomes is a crucial step in evaluating any new fragment. For the 4-(azetidin-3-yl)pyridine scaffold, it is anticipated that metabolism would primarily occur on the pyridine ring (e.g., N-oxidation or hydroxylation) or at substituents appended to the azetidine nitrogen.

Conclusion and Future Outlook

The 4-(azetidin-3-yl)pyridine fragment represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of a rigid, sp³-rich core with a versatile pyridine headpiece offers a compelling starting point for the design of novel therapeutics with potentially improved physicochemical and pharmacokinetic properties. The demonstrated utility of the azetidine scaffold in approved drugs and clinical candidates, particularly in the kinase inhibitor space, provides strong validation for its continued exploration. As synthetic methodologies become more robust and our understanding of the structure-property relationships of this fragment deepens, we can expect to see the 4-(azetidin-3-yl)pyridine moiety play an increasingly important role in the discovery of the next generation of medicines.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

-

Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. (n.d.). ijrpsonline.com. [Link]

-

Azetidine. (n.d.). PubChem. [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Pak. J. Pharm. Sci.. [Link]

-

tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate. (n.d.). Appretech Scientific Limited. [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024). Domainex. [Link]

-

synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. (2022). Neuroquantology. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]

-

tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate. (n.d.). Lead Sciences. [Link]

-

Azetidine derivatives with CNS activity. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. (2025). ResearchGate. [Link]

-

A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. (2024). PMC. [Link]

-

Bioisosteres in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. (2011). PubMed. [Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]

-

Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025). PMC. [Link]

-

Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2025). PMC. [Link]

-

Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. (2025). PMC. [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

-

3-Amino-1-(pyridin-4-ylmethyl)azetidin-2-one. (n.d.). PubChem. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pjps.pk [pjps.pk]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical and Solubility Properties of 4-(Azetidin-3-yl)pyridine Hydrochloride

Executive Summary

4-(Azetidin-3-yl)pyridine and its salts are important heterocyclic building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique structural and physicochemical properties conferred by the strained azetidine ring and the basic pyridine moiety.[1][2] This guide provides an in-depth technical overview of the essential physicochemical and solubility characteristics of 4-(Azetidin-3-yl)pyridine hydrochloride. As a hydrochloride salt, this compound's properties are significantly influenced by its ionic nature. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both a summary of known attributes and a framework for comprehensive experimental characterization. We will explore its chemical identity, solid-state properties, solubility profile, and the analytical methodologies required for its robust evaluation.

Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental properties is the cornerstone of all subsequent development activities.

Molecular Structure and Identifiers

The compound consists of a pyridine ring substituted at the 4-position with an azetidine ring, which is attached at its 3-position. The hydrochloride salt form indicates that one of the basic nitrogen centers is protonated, with chloride as the counter-ion. Given the higher basicity of the saturated secondary amine in the azetidine ring (pKa ~10-11) compared to the pyridine nitrogen (pKa ~5.2), protonation is expected to occur preferentially on the azetidine nitrogen.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1.2!", color="#4285F4"]; C1 [label="C", pos="-1.04,0.6!"]; C2 [label="C", pos="-1.04,-0.6!"]; N2 [label="N⁺H₂", pos="0,-1.2!", color="#EA4335"]; C3 [label="C", pos="1.04,-0.6!"]; C4 [label="C", pos="1.04,0.6!"]; C5 [label="C", pos="2.08,0!"]; C6 [label="C", pos="3.12,0.6!"]; C7 [label="C", pos="3.12,-0.6!"]; N3 [label="N", pos="4.16,0!", color="#4285F4"]; C8 [label="C", pos="5.2,0.6!"]; C9 [label="C", pos="5.2,-0.6!"]; Cl [label="Cl⁻", pos="1,-2.2!", color="#34A853"];

// Edges for bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C4 -- C5; C5 -- C6; C6 -- C8; C8 -- N3; N3 -- C9; C9 -- C7; C7 -- C5; } enddot Caption: Structure of 4-(Azetidin-3-yl)pyridine Hydrochloride.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Compound Name | 4-(Azetidin-3-yl)pyridine hydrochloride | N/A |

| Synonyms | 4-(3-Azetidinyl)pyridine hydrochloride | [3] |

| Molecular Formula | C₈H₁₁ClN₂ | [3] |

| Molecular Weight | 170.64 g/mol | Calculated |

| CAS Number | Not explicitly found for monohydrochloride; Dihydrochloride is 1236791-32-4 | [4] |

| SMILES String | C1(C2=CC=NC=C2)CNC1.Cl | [3] |

| InChI Key | XFIYNVJPIWNWCR-UHFFFAOYSA-N |[3] |

Note: A dihydrochloride version of this molecule is also commercially available (C₈H₁₂Cl₂N₂, MW: 207.1 g/mol ), which would involve protonation of both nitrogen atoms.[1][4] It is critical for researchers to verify the specific salt form they are working with, as it will significantly impact all physicochemical properties.

Physicochemical Property Profiling

The bulk properties of the Active Pharmaceutical Ingredient (API) dictate its behavior during manufacturing, formulation, and in vivo dissolution.

Table 2: Summary of Physicochemical Properties

| Parameter | Value / Expected Behavior | Rationale / Implication |

|---|---|---|

| Physical Form | Solid, powder or crystalline | [3][5] |

| pKa | Estimated: ~5.2 (Pyridine), ~10-11 (Azetidine) | Determines ionization state and pH-dependent solubility. |

| LogP (free base) | To be determined (TBD) | Indicates intrinsic lipophilicity. |

| LogD (pH 7.4) | TBD, expected to be low | Governs partitioning behavior at physiological pH. |

| Melting Point | TBD | Critical for assessing purity and physical stability. |

| Hygroscopicity | Expected to be hygroscopic | Based on related structures like pyridine hydrochloride.[5] Impacts handling, storage, and stability. |

| Aqueous Solubility | Expected to be high | The hydrochloride salt form promotes solubility in aqueous media. |

Solid-State Characterization

The solid form of a compound (crystalline vs. amorphous, presence of polymorphs) has profound implications for its stability, solubility, and bioavailability. A comprehensive solid-state characterization is therefore non-negotiable.

Key Experimental Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the definitive technique for determining the degree of crystallinity. A sharp, well-defined diffraction pattern indicates a crystalline solid, while a broad halo is characteristic of an amorphous form. The XRPD pattern serves as a fingerprint for a specific crystalline form (polymorph).

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, it reveals a sharp endotherm corresponding to the melting point. It can also detect phase transitions, decomposition, and glass transitions in amorphous materials.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to quantify the amount of residual solvent or water and to determine the onset temperature of thermal decomposition.

-

Dynamic Vapor Sorption (DVS): DVS analysis is essential for quantifying the hygroscopicity of the material. The sample is exposed to varying humidity levels at a constant temperature, and the change in mass is recorded. This data is crucial for defining appropriate handling and storage conditions to prevent physical form changes or degradation.

Solubility Profile

Solubility is a critical determinant of a drug's oral bioavailability and is a key parameter in formulation development. As a hydrochloride salt, 4-(Azetidin-3-yl)pyridine hydrochloride is anticipated to have good aqueous solubility, but this must be quantified across a range of relevant conditions.

Aqueous and pH-Dependent Solubility

The solubility of a compound with ionizable centers is highly dependent on pH. A full pH-solubility profile should be generated.

-

Rationale: At low pH, both nitrogen atoms will be protonated, maximizing solubility. As the pH increases past the first pKa (~5.2), the pyridine nitrogen will deprotonate. As the pH rises further past the second pKa (~10-11), the azetidine nitrogen will deprotonate, leading to the free base, which is expected to have significantly lower solubility. This profile is critical for predicting dissolution behavior in the gastrointestinal tract.

Solubility in Organic Solvents

Determining solubility in common organic solvents is necessary for developing purification, crystallization, and analytical methods.

-

Recommended Solvents: Methanol, Ethanol, Isopropanol (alcohols); Acetonitrile (polar aprotic); Dichloromethane, Chloroform (chlorinated); Tetrahydrofuran (ether); Toluene (aromatic).

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the fluids of the human gastrointestinal tract.

-

Simulated Gastric Fluid (SGF): pH ~1.2, mimics stomach conditions.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): pH ~6.5, mimics pre-meal intestinal conditions.

-

Fed State Simulated Intestinal Fluid (FeSSIF): pH ~5.0, contains higher concentrations of bile salts and lecithin to mimic post-meal conditions.

Analytical and Characterization Methodologies

Robust analytical methods are required to confirm the identity, purity, and properties of the compound.

dot digraph "Characterization_Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Primary Characterization"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Identity [label="Identity Confirmation\n(NMR, MS)"]; Purity [label="Purity & Assay\n(HPLC-UV)"]; }

subgraph "cluster_1" { label = "Physical Properties"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; SolidState [label="Solid-State Analysis\n(XRPD, DSC, TGA)"]; Hygro [label="Hygroscopicity\n(DVS)"]; }

subgraph "cluster_2" { label = "Solution Behavior"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; pKaLogD [label="pKa & LogD\n(Titration, Shake-Flask)"]; Solubility [label="Solubility Profiling\n(Aqueous, Organic, Biorelevant)"]; }

subgraph "cluster_3" { label = "Stability Assessment"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Stability [label="Forced Degradation\n(Acid, Base, Heat, Light, Ox.)"]; }

// Connections Identity -> Purity [lhead=cluster_0, ltail=cluster_0]; Purity -> SolidState; SolidState -> Hygro; Purity -> pKaLogD; pKaLogD -> Solubility; Purity -> Stability; } enddot Caption: Logical workflow for physicochemical characterization.

Protocol: Purity and Assay by HPLC-UV

-

Objective: To determine the purity of 4-(Azetidin-3-yl)pyridine hydrochloride and quantify its concentration (assay).

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Rationale: A C18 column provides good retention for moderately polar compounds. TFA is used as an ion-pairing agent to improve peak shape for the basic analyte.

-

Method:

-

Gradient: Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 10-15 minutes. This ensures elution of both the main compound and any potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan with a photodiode array (PDA) detector to identify the optimal wavelength for detection (likely around 254-260 nm, typical for a pyridine ring).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 water:acetonitrile.

-

Analysis: Inject 5 µL. Purity is determined by the area percent of the main peak relative to all other peaks. Assay requires calibration against a certified reference standard.

-

Protocol: Thermodynamic Aqueous Solubility

-

Objective: To determine the equilibrium solubility of the compound in a specific medium (e.g., phosphate-buffered saline, pH 7.4).

-

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of the test medium in a glass vial. The goal is to create a saturated solution with undissolved solid remaining.

-